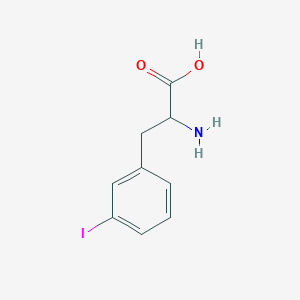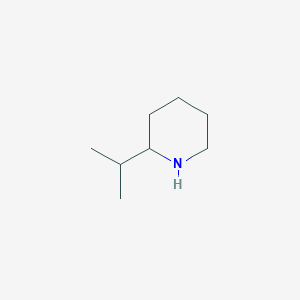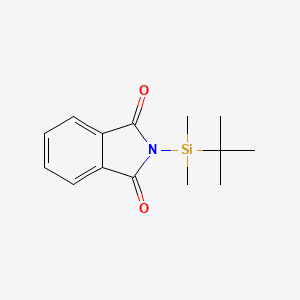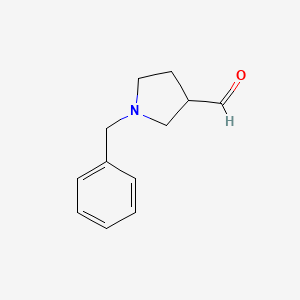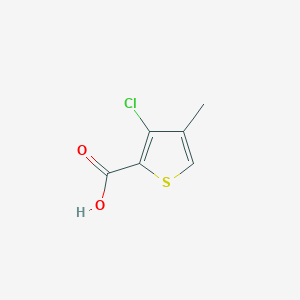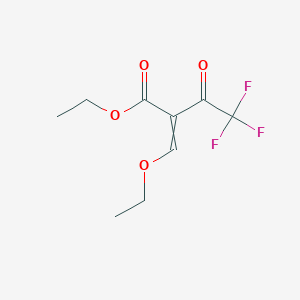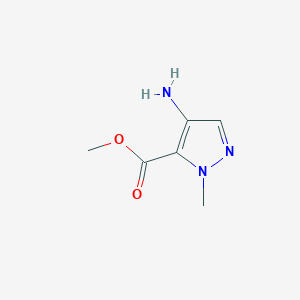![molecular formula C35H52B2O4 B1587816 2-[7-(1,3,2-二氧杂硼环-2-基)-9,9-双(2-乙基己基)芴-2-基]-1,3,2-二氧杂硼环烷 CAS No. 344782-49-6](/img/structure/B1587816.png)
2-[7-(1,3,2-二氧杂硼环-2-基)-9,9-双(2-乙基己基)芴-2-基]-1,3,2-二氧杂硼环烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-[7-(1,3,2-Dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane” is a type of organic compound that contains boron atoms . It is related to other compounds such as “2-(2-Cyanophenyl)-1,3,2-dioxaborinane”, which is used in the synthesis of AMPA receptor antagonists .
Molecular Structure Analysis
The molecular formula of this compound is C35H52B2O4 . It contains a fluorene core structure, which is a type of polycyclic aromatic hydrocarbon, with two boron atoms and four oxygen atoms attached .Physical And Chemical Properties Analysis
This compound has a molecular weight of 558.407 . It has a density of 1.0±0.1 g/cm3, a boiling point of 697.9±48.0 °C at 760 mmHg, and a melting point of 126-130ºC (lit.) .科学研究应用
Sensing Applications
Boronic acids and esters are widely used in sensing applications due to their ability to form reversible covalent bonds with diols, which are present in biomolecules like saccharides. This property is utilized in glucose sensors and other homogeneous assays or heterogeneous detection systems .
Drug Delivery Systems
Boronic esters play a crucial role in drug delivery systems by enhancing the permeation of drugs through model membranes. Their interaction with diols can alter the electrostatic or lipophilic properties of drugs, improving their effectiveness .
Self-Healing Materials
The reversible bonding capability of boronic esters also lends itself to the creation of self-healing materials. These materials can repair themselves after damage due to the dynamic nature of the boronic ester linkages .
Catalysis and Organic Synthesis
Boronic esters are indispensable components in organic synthesis, serving as catalysts and partners for reactions like Suzuki cross-coupling. They contribute significantly to the construction of complex molecules .
Medicinal Applications
Boronic compounds, including esters, are used in medicine for their antifungal, antibacterial, anticancer, and antiprotozoal properties. They also serve as probes for detecting reactive oxygen species .
Polymer Systems
Boronic acid-based linkages are applied in various polymer systems, from commercial thermoplastics to low molecular weight thermosetting resins. Their quick exchange kinetics make them suitable for developing dynamic cross-links in polymers .
Separation and Immobilization
Boronic acids are used as ligands for the separation and immobilization of glycoproteins due to their unique chemistry. This application is significant in sensing as well as in analytical and preparative biochemistry .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the coupling of two boronic acid derivatives, followed by a Suzuki-Miyaura cross-coupling reaction to form the final product.", "Starting Materials": [ "7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "1,3-propanediol", "Sodium carbonate", "Palladium(II) acetate", "Triphenylphosphine", "1,4-dioxane", "Ethanol" ], "Reaction": [ "Step 1: Synthesis of 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid", "Starting material: Fluorene-9-carboxylic acid", "Reaction conditions: Boron tribromide, 1,4-dioxane", "Step 2: Synthesis of 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Starting material: 9,9-bis(2-ethylhexyl)fluorene", "Reaction conditions: Bromine, acetic acid", "Step 3: Coupling of boronic acid derivatives", "Starting materials: 7-(1,3,2-Dioxaborinan-2-yl)fluorene-9-carboxylic acid, 9,9-bis(2-ethylhexyl)-2,7-dibromofluorene", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, sodium carbonate", "Step 4: Suzuki-Miyaura cross-coupling reaction", "Starting material: Coupled boronic acid derivatives", "Reaction conditions: Palladium(II) acetate, triphenylphosphine, 1,4-dioxane, ethanol" ] } | |
CAS 编号 |
344782-49-6 |
分子式 |
C35H52B2O4 |
分子量 |
558.4 g/mol |
IUPAC 名称 |
2-[7-(1,3,2-dioxaborinan-2-yl)-9,9-bis(2-ethylhexyl)fluoren-2-yl]-1,3,2-dioxaborinane |
InChI |
InChI=1S/C35H52B2O4/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3 |
InChI 键 |
LGBZRFAFRYBGTM-UHFFFAOYSA-N |
SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5 |
规范 SMILES |
B1(OCCCO1)C2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)B5OCCCO5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



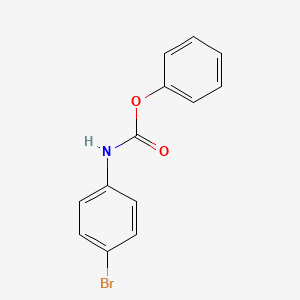
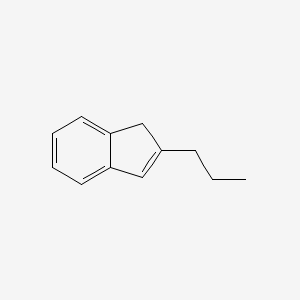
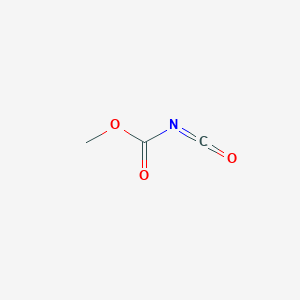
![2-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(2-octadecylsulfanylethoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1587736.png)
